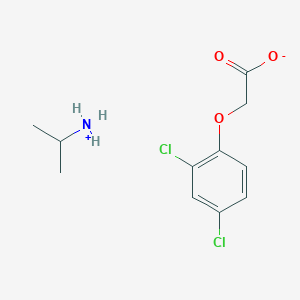
m-Tolualdehyde 2,4-dinitrophenylhydrazone
Vue d'ensemble
Description
It has a CAS Number of 2880-05-9 and a linear formula of CH3C6H4CH=NNHC6H3(NO2)2 . The molecular weight of this compound is 300.27 .
Molecular Structure Analysis
The molecular structure of m-Tolualdehyde 2,4-dinitrophenylhydrazone is represented by the formula CH3C6H4CH=NNHC6H3(NO2)2 . This indicates that the molecule consists of a toluene moiety (CH3C6H4) and a 2,4-dinitrophenylhydrazone moiety (CH=NNHC6H3(NO2)2), connected by a double bond .
Physical And Chemical Properties Analysis
m-Tolualdehyde 2,4-dinitrophenylhydrazone is a solid at 20°C . It should be stored under inert gas and is sensitive to moisture . Its melting point is 211-213°C .
Applications De Recherche Scientifique
Gas Chromatography : It's used in the gas chromatographic separation of carbonyl compounds, including its effectiveness in separating different aldehydes and ketones (Hoshika & Takata, 1976).
Enzymatic Synthesis Studies : In research on enzymic synthesis, specifically in the synthesis of glutamic acid γ-semialdehyde and N-acetyl-l-glutamic acid γ-semialdehyde, its derivatives are used for isolation and characterization (Hayzer, Krishna, & Margraff, 1979).
Polluted Air Analysis : It's applied in determining aliphatic and aromatic aldehydes in polluted airs such as urban air, industrial emission, auto exhaust, and tobacco smoke using high-performance liquid chromatography (Kuwata, Uebori, & Yamasaki, 1979).
Food Quality Analysis : The derivative is used for high-performance liquid chromatographic determination of compounds like 2-furaldehyde in honey, offering high specificity and good recovery rates (Coco, Valentini, Novelli, & Ceccon, 1996).
Mass Spectrometric Studies : It's useful in mass spectrometric fragmentation processes, especially for distinguishing ortho derivatives from their meta and para isomers (Cable, Kagal, & Macleod, 1972).
Isomerization Analysis : The compound is important in studying the isomerization of unsaturated aldehyde-2,4-dinitrophenylhydrazone derivatives, particularly in the context of high-performance liquid chromatography analysis (Uchiyama, Matsushima, Aoyagi, & Ando, 2004).
Mutagenicity Studies : Its derivatives are used in synthesizing mutagenic substances like 2,4-dinitro-[7-14C]benzaldehyde for detecting adducts with macromolecules (Shoji, Mori, Sayama, Kozuka, & Honda, 1994).
Aldehyde Detection in Biological Studies : Used for detecting aldehydes in biological contexts, particularly in lipid oxidation studies (Thomas, Robison, Samuel, & Forman, 1995).
Phenolic Compound Studies : Employed in characterizing and separating phenolic compounds, such as various phenolic aldehydes (Yang & Chow, 1968).
Organic Chemistry Reactions : Involved in reactions like the cleavage of benzyl halides with dimethylformamide, where benzaldehyde is isolated as its 2,4-dinitrophenylhydrazone (Akashi, 1972).
Metabolic Studies : Useful in properties and analysis of unstable metabolic intermediates like pyrroline-5-carboxylic acid (Mezl & Knox, 1976).
Chromatographic Analysis : Plays a role in chromatographic analysis and detection of various carbonyls (Grosjean, Green, & Grosjean, 1999).
Synthesis and Analysis of Reagents : Used in synthesizing and analyzing reagents like 1-Methyl-1-(2,4-dinitrophenyl)hydrazine for HPLC determination of aldehydes (Büldt & Karst, 1997).
Thermal Stability Research : Analyzed for thermal stability using techniques like DSC (Pandele Cusu, Musuc, & Oancea, 2012).
Ambient Air Quality Monitoring : Used in measuring ambient levels of carbonyl compounds in air samples (Grosjean, 1982).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRXQUGVASQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334335 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolualdehyde 2,4-dinitrophenylhydrazone | |
CAS RN |
2880-05-9 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















